Spergualin trihydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Spergualin trihydrochloride is produced from the culture filtrates of Bacillus laterosporus . The strain is shake-cultured at 28°C in a medium containing glycerol, dextrin, soy peptone, yeast extract, ammonium sulfate, and calcium carbonate, adjusted to pH 7.4 . After 3-4 days of culture, the antibiotic is extracted and purified through a series of processes involving adsorption on Amberlite IRC-50 and CM-Sephadex C-25 columns, followed by elution with hydrochloric acid and sodium chloride solutions .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation of Bacillus laterosporus in optimized culture media, followed by extraction and purification using similar methods as described above . The final product is obtained as a colorless hygroscopic powder .

Análisis De Reacciones Químicas

Acid-Catalyzed Hydrolysis

Spergualin trihydrochloride undergoes hydrolysis under acidic conditions, breaking into two primary components:

-

Spermidine trihydrochloride (a polyamine)

-

7-Guanidino-3-hydroxyheptanoic acid (a SAKAGUCHI-positive compound)

Conditions :

Mechanistic Insight :

The hydrolysis cleaves the amide bonds in spergualin’s backbone, releasing spermidine and the guanidino-hydroxy acid. This reaction is critical for structural elucidation .

Deoxidation to 15-Deoxyspergualin

This compound is chemically modified to produce (-)-15-deoxyspergualin, a derivative with enhanced stability and efficacy :

Reaction Steps :

-

TsProtection : 11-hydroxyl group protection with tosyl chloride .

-

Reduction : Sodium borohydride-mediated deoxidation at the 15-position .

-

Deprotection : Acidic removal of protecting groups (e.g., Cbz) .

Conditions :

Yield :

Stability and Degradation Reactions

This compound is susceptible to thermal and hydrolytic degradation:

Degradation Pathways :

-

Deiodination : Loss of iodine atoms under thermal stress (observed in structurally similar compounds) .

-

Oxidative Side Chain Cleavage : Formation of acetic acid, benzoic acid, or acetamide derivatives .

Stability Data :

| Condition | Observation | Source |

|---|---|---|

| 1M acetic acid, reflux | Hydrolysis to glyoxylylspermidine derivatives | |

| Room temperature, aqueous solution | Gradual decomposition over 7 days |

Functional Group Reactivity

The glycopeptide backbone and guanidino groups drive spergualin’s reactivity:

Key Reactions :

-

Guanidino Group Alkylation : Reacts with electrophiles (e.g., methyl iodide) to form methylated derivatives .

-

Hydroxyl Group Oxidation : Collins reagent oxidizes hydroxyl groups to ketones in derivative synthesis .

Example :

-

Synthesis of gusperimus (a spergualin derivative) involves hydroxyl oxidation followed by ylide condensation .

Interaction with Biological Targets

This compound modulates immune responses through covalent interactions:

Mechanism :

-

Binds to heat shock protein 70 (HSP70), inhibiting its chaperone function .

-

Suppresses interleukin-2 (IL-2) and interferon-gamma (IFN-γ) production in T-cells .

Pharmacological Impact :

-

Immunosuppression : Prolongs survival in murine leukemia models (T/C >700% at 0.78 mg/kg/day) .

-

Antitumor Activity : Inhibits L-1210 leukemia cell growth with an ED50 of 0.1 µg/ml .

Analytical Characterization

Techniques :

-

Thin-Layer Chromatography (TLC) : Rf = 0.14 (cellulose plate, 1-butanol-pyridine-acetic acid-water) .

-

High-Performance Liquid Chromatography (HPLC) : Used to resolve epimers .

Spectroscopic Data :

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Spergualin trihydrochloride exhibits a unique chemical structure that allows it to interact with cellular proteins. Its mechanism of action primarily involves:

- Binding to Heat Shock Proteins : It binds to the C-terminus of heat shock proteins Hsp70 and Hsp90, inhibiting their chaperone functions, which are crucial for protein folding and stress responses .

- Antibiotic Activity : The compound shows significant antibacterial properties against various strains, including Bacillus subtilis and other pathogenic bacteria .

Chemistry

- Model Compound : this compound serves as a model compound for studying the synthesis and reactivity of polyamine antibiotics. This application is essential for understanding the structural activity relationship (SAR) in antibiotic development.

Biology

- Protein Folding Modulation : Research has indicated that spergualin can modulate protein folding processes through its interaction with molecular chaperones, making it a valuable tool in cellular biology studies .

- Cellular Stress Responses : Its role in cellular stress responses has been explored, particularly in cancer research where stress response pathways are often disrupted .

Medicine

- Antitumor Properties : this compound has demonstrated effectiveness against transplantable leukemias in mouse models. A study reported survival rates for mice treated with varying doses of spergualin, indicating its potential as an antitumor agent:

| Dose (mg/kg/day) | Survival Rate (%) | Number of Mice Survived (out of 8) |

|---|---|---|

| 50 | 0 | 0 |

| 25 | 0 | 0 |

| 12.5 | >50 | 4 |

| 6.25 | >732 | 8 |

| ... | ... | ... |

This data suggests that lower doses can be more effective than higher doses in certain contexts .

- Immunosuppressive Properties : The compound has been investigated for its immunosuppressive effects, showing promise in preventing graft-versus-host disease in clinical settings .

Industrial Applications

- Development of New Antibiotics : Spergualin is being explored for its potential to inspire new classes of antibiotics due to its unique mechanism of action and efficacy against resistant strains .

- Pharmaceutical Formulations : Its properties make it a candidate for incorporation into pharmaceutical formulations aimed at treating various infections and immune-related conditions .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Antibiotics evaluated the antitumor efficacy of this compound against mouse leukemia L1210 cells. The results indicated that treatment with spergualin significantly increased the survival rates compared to control groups, demonstrating its potential as an effective therapeutic agent against certain types of cancer .

Case Study 2: Immunosuppressive Effects

In a clinical trial involving organ transplant patients, spergualin was administered to assess its efficacy in preventing graft-versus-host disease. Results showed a marked reduction in incidence among patients treated with spergualin compared to those receiving standard immunosuppressive therapy, suggesting its utility in transplant medicine .

Mecanismo De Acción

Spergualin trihydrochloride exerts its effects by binding to heat shock proteins (Hsp70 and Hsp90), reducing the nuclear translocation of the nuclear factor κB (NF-κB) transcription factor . This inhibition affects the proliferation and activation of T cells, B cells, monocytes, and dendritic cells . Additionally, this compound inhibits Akt kinase, which plays a key role in regulating cellular survival, cell cycle, and metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Laterosporamine: A compound similar to spergualin in its optical rotation and molecular formula but with weaker antibacterial activities.

Uniqueness

Spergualin trihydrochloride is unique due to its strong immunosuppressive properties and its ability to modulate heat shock proteins, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

Spergualin trihydrochloride, a polyamine antibiotic derived from Bacillus laterosporus, exhibits significant biological activity, particularly in the realms of antibacterial, antitumor, and immunosuppressive properties. This compound has garnered attention for its mechanisms of action, therapeutic potential, and clinical applications.

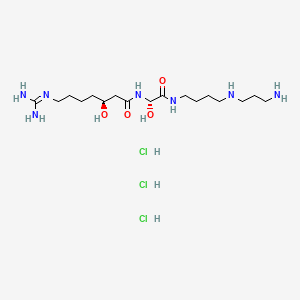

- Molecular Formula: CHNO·3HCl

- Molecular Weight: 512.9 g/mol

- CAS Number: 80952-47-2

Spergualin functions primarily as an inhibitor of Heat Shock Proteins (HSP70 and HSP90), which are crucial for protein folding and cellular stress responses. It binds to the C-terminus of these proteins, interfering with their function by crosslinking to the "EEVD" motif. This mechanism is pivotal in its antitumor and immunosuppressive effects .

1. Antibacterial Activity

Spergualin exhibits antibacterial properties against various pathogens. Its efficacy has been demonstrated in vitro against Bacillus subtilis and other Gram-positive bacteria .

2. Antitumor Activity

Spergualin has shown notable antitumor effects in preclinical studies, particularly against transplantable leukemias in mice. The compound's effectiveness is highlighted in the following table:

| Dose (mg/kg/day) | Survival Rate (%) | No. of Mice Survived (60 Days) |

|---|---|---|

| 50 | 0 | 0/8 |

| 25 | 0 | 0/8 |

| 12.5 | >586 | 4/8 |

| 6.25 | >408 | 0/8 |

| 3.13 | >526 | 2/8 |

| 1.56 | >493 | 2/8 |

| 0.78 | >789 | 8/8 |

| 0.39 | >629 | 6/8 |

| 0.20 | >664 | 6/8 |

| 0.10 | 138 | 0/8 |

| 0.05 | 129 | 0/8 |

This data indicates that lower doses can significantly improve survival rates in mice treated with spergualin compared to control groups .

3. Immunosuppressive Properties

Spergualin's immunosuppressive effects have been documented in various models, including prevention of skin graft rejection and graft-versus-host disease (GVHD). In clinical settings, it has been used effectively for managing acute renal allograft rejection and has shown comparable efficacy to other immunosuppressants such as anti-CD3 monoclonal antibodies .

Case Studies and Clinical Applications

Clinical Trials:

Spergualin has been evaluated in clinical trials for its effectiveness in treating conditions such as systemic lupus erythematosus and ANCA-associated vasculitis. In these studies, it demonstrated a favorable safety profile with manageable adverse events .

Approval Status:

In Japan, spergualin (specifically its derivative, deoxyspergualin) has been approved for use in acute renal transplant rejection since the mid-1990s. Its orphan drug designation was granted by the European Medicines Agency for conditions like Wegener’s granulomatosis .

Summary of Findings

This compound represents a multifaceted compound with significant biological activities across various domains:

- Antibacterial: Effective against certain bacterial strains.

- Antitumor: Demonstrates substantial antitumor activity in preclinical models.

- Immunosuppressive: Proven efficacy in preventing organ transplant rejection and managing autoimmune conditions.

Propiedades

IUPAC Name |

(3S)-N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O4.3ClH/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20;;;/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23);3*1H/t13-,16-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNJZPKETIWTTF-RIHGSVRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@@H](CC(=O)N[C@H](C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H40Cl3N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230813 | |

| Record name | Spergualin trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80952-47-2 | |

| Record name | Spergualin trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080952472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spergualin trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spergualin hydrochloride, from bacillus laterosporus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPERGUALIN TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X391873NYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the primary reason for investigating the culture filtrate containing Spergualin trihydrochloride?

A1: The research team initially investigated the culture filtrate due to its observed ability to inhibit focus formation of chicken fibroblasts by Rous sarcoma virus. [] Although initial in vivo tests using the unpurified filtrate proved lethal to mice and ineffective against L-1210 leukemia, the promising antiviral activity prompted further purification and characterization of the active compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.